molecular formula C₈H₁₀ClN₃S·xH₂O B1147505 2(3H)-Benzothiazolone, 3-methyl-, hydrazone, monohydrochloride CAS No. 149022-15-1

2(3H)-Benzothiazolone, 3-methyl-, hydrazone, monohydrochloride

Cat. No. B1147505
M. Wt: 215.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US04224407

Procedure details

The activity of the present enzyme was measured in accordance with Soda's method (Analytical Biochemistry Vol. 25, p. 228, 1968) in the following manner. A reaction mixture consisting of 0.7 ml of 0.1 M potassium phosphate buffer (pH 8.0), 0.1 ml of catalase (750 U/ml), 0.1 ml of 0.1 M L-lysine solution and 0.1 ml of the present enzyme solution was incubated at 37° C. for 20 minutes with gentle shaking. After the incubation the reaction was terminated by the addition of 0.1 ml of 25% trichloroacetic acid. To the resulting reaction mixture were added 1.9 ml of 1 M acetate buffer (pH 5.0) and 0.8 ml of 0.1% 3-methyl-2-benzothiazolone hydrazone hydrochloride solution. The mixture was further incubated at 30° C. for 30 minutes and then allowed to cool to room temperature, after which measurement of optical density at 318 nm was carried out. The formed α-keto-ε -aminocaproic acid thus formed was determined from the resulting calibration curve. One unit of the enzyme was defined as the quantity of the enzyme catalyzing the formation of 1 μmol of α-keto-ε-aminocaproic acid at 37° C. per minute. The relative activity of the enzyme was also assayed by manometric and polarographic determination of the oxygen consumption.
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
present enzyme solution
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Quantity
1.9 mL
Type
reactant
Reaction Step Four
Quantity
0.8 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
P([O-])([O-])([O-])=O.[K+].[K+].[K+].N[C@H:10]([C:16]([OH:18])=[O:17])[CH2:11][CH2:12][CH2:13][CH2:14][NH2:15].C([O-])(=[O:21])C.Cl.CN1C2C=CC=CC=2SC1=NN>>[O:21]=[C:10]([CH2:11][CH2:12][CH2:13][CH2:14][NH2:15])[C:16]([OH:18])=[O:17] |f:0.1.2.3,6.7|

Inputs

Step One
Name
Quantity
0.7 mL
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[K+].[K+].[K+]
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
N[C@@H](CCCCN)C(=O)O
Step Three
Name
present enzyme solution
Quantity
0.1 mL
Type
reactant
Smiles
Step Four
Name
Quantity
1.9 mL
Type
reactant
Smiles
C(C)(=O)[O-]
Name
Quantity
0.8 mL
Type
reactant
Smiles
Cl.CN1C(SC2=C1C=CC=C2)=NN

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the incubation the reaction was terminated by the addition of 0.1 ml of 25% trichloroacetic acid
CUSTOM
Type
CUSTOM
Details
To the resulting reaction mixture
WAIT
Type
WAIT
Details
The mixture was further incubated at 30° C. for 30 minutes
Duration
30 min

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
O=C(C(=O)O)CCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.